molecular formula C12H15BrO3 B3012650 Methyl 5-bromo-2-butoxybenzoate CAS No. 24123-30-6

Methyl 5-bromo-2-butoxybenzoate

Cat. No.: B3012650
CAS No.: 24123-30-6
M. Wt: 287.153
InChI Key: JIYCCJRJZYQXLS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-butoxybenzoate is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and a butoxy group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-butoxybenzoate can be synthesized through various methods. One common approach involves the esterification of 5-bromo-2-butoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. For instance, the process might begin with the bromination of 2-butoxybenzoic acid, followed by esterification with methanol . The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-butoxybenzoate is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable .

Properties

IUPAC Name

methyl 5-bromo-2-butoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYCCJRJZYQXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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